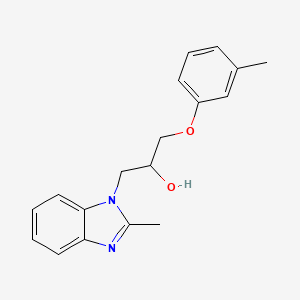
1-(2-methylphenyl)-4-(3-phenylpropanoyl)piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-methylphenyl)-4-(3-phenylpropanoyl)piperazine, also known as MPPP, is a piperazine derivative that has gained significant attention in scientific research due to its potential therapeutic properties. MPPP has been found to exhibit a range of biochemical and physiological effects, making it an interesting compound for further investigation.
作用機序
The exact mechanism of action of 1-(2-methylphenyl)-4-(3-phenylpropanoyl)piperazine is not yet fully understood. However, it is believed to act as a selective serotonin reuptake inhibitor (SSRI), increasing the levels of serotonin in the brain. This increase in serotonin may be responsible for the antidepressant and anxiolytic effects of 1-(2-methylphenyl)-4-(3-phenylpropanoyl)piperazine. Additionally, 1-(2-methylphenyl)-4-(3-phenylpropanoyl)piperazine has been found to modulate the activity of dopamine receptors, which may contribute to its potential as a treatment for addiction.
Biochemical and Physiological Effects:
1-(2-methylphenyl)-4-(3-phenylpropanoyl)piperazine has been found to exhibit a range of biochemical and physiological effects. It has been shown to increase the levels of serotonin and dopamine in the brain, which may contribute to its therapeutic properties. Additionally, 1-(2-methylphenyl)-4-(3-phenylpropanoyl)piperazine has been found to have anxiolytic and antidepressant effects, as well as potential as a treatment for addiction.
実験室実験の利点と制限
One advantage of using 1-(2-methylphenyl)-4-(3-phenylpropanoyl)piperazine in lab experiments is its potential therapeutic properties, which make it an interesting compound for further investigation. Additionally, 1-(2-methylphenyl)-4-(3-phenylpropanoyl)piperazine is relatively easy to synthesize and purify, making it accessible for researchers. However, one limitation of using 1-(2-methylphenyl)-4-(3-phenylpropanoyl)piperazine in lab experiments is its potential for abuse, which may make it difficult to obtain funding for research.
将来の方向性
There are several future directions for research on 1-(2-methylphenyl)-4-(3-phenylpropanoyl)piperazine. One area of interest is its potential as a treatment for opioid addiction, which is a growing public health concern. Additionally, further investigation into the mechanism of action of 1-(2-methylphenyl)-4-(3-phenylpropanoyl)piperazine may provide insights into its therapeutic properties. Finally, there is potential for the development of new compounds based on the structure of 1-(2-methylphenyl)-4-(3-phenylpropanoyl)piperazine, which may exhibit improved therapeutic properties.
合成法
The synthesis of 1-(2-methylphenyl)-4-(3-phenylpropanoyl)piperazine involves the reaction of 1-(2-methylphenyl)piperazine with 3-phenylpropanoyl chloride in the presence of a base such as sodium carbonate. The resulting product is purified by recrystallization to obtain 1-(2-methylphenyl)-4-(3-phenylpropanoyl)piperazine in its pure form.
科学的研究の応用
1-(2-methylphenyl)-4-(3-phenylpropanoyl)piperazine has been investigated for its potential use in treating a range of medical conditions, including depression, anxiety, and addiction. It has been found to exhibit antidepressant and anxiolytic properties in animal models, making it a promising candidate for further investigation. Additionally, 1-(2-methylphenyl)-4-(3-phenylpropanoyl)piperazine has been found to have potential as a treatment for drug addiction, particularly in the case of opioid addiction.
特性
IUPAC Name |
1-[4-(2-methylphenyl)piperazin-1-yl]-3-phenylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O/c1-17-7-5-6-10-19(17)21-13-15-22(16-14-21)20(23)12-11-18-8-3-2-4-9-18/h2-10H,11-16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRKIDOQCBJAKGS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2CCN(CC2)C(=O)CCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(2-Methylphenyl)piperazin-1-yl]-3-phenylpropan-1-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[6-(4-methoxyphenoxy)hexyl]morpholine](/img/structure/B5204485.png)
![5-{[4-bromo-5-(4-morpholinyl)-2-furyl]methylene}-1-(3-ethoxyphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5204488.png)

![N-({2-[benzyl(methyl)amino]-3-pyridinyl}methyl)-5,6-dimethyl-2-oxo-1,2-dihydro-3-pyridinecarboxamide](/img/structure/B5204510.png)
![5-{4-[2-nitro-4-(trifluoromethyl)phenoxy]benzylidene}-3-phenyl-2,4-imidazolidinedione](/img/structure/B5204513.png)
![1-[4-chloro-3-(1,1-dioxido-3-oxo-2-isothiazolidinyl)benzoyl]-4-piperidinecarboxamide](/img/structure/B5204517.png)
![1-[6-(4-tert-butylphenoxy)hexyl]pyrrolidine](/img/structure/B5204531.png)


![2-{[4-benzyl-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(tert-butyl)acetamide](/img/structure/B5204545.png)



